U-99194 maleate

Overview

Description

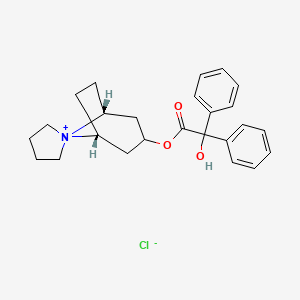

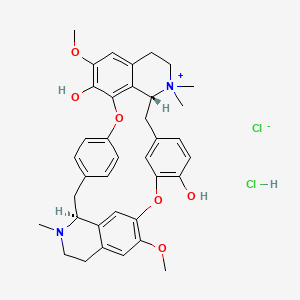

U-99194 maleate is a potent and selective D3 antagonist . It has been used as a dopaminergic antagonist to study its effects on immobility episodes and yawning frequency in rats .

Molecular Structure Analysis

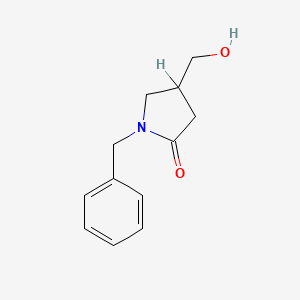

The chemical formula of U-99194 maleate is C21H31NO6 . Its molecular weight is 393.48 g/mol . The compound consists of elements Carbon (64.10%), Hydrogen (7.94%), Nitrogen (3.56%), and Oxygen (24.40%) .Physical And Chemical Properties Analysis

U-99194 maleate is a solid substance that is white in color . It is soluble in water at a concentration greater than 5 mg/mL .Scientific Research Applications

Dopaminergic Antagonist

U-99194 maleate has been used as a dopaminergic antagonist . This means it can block the action of dopamine, a type of neurotransmitter. This property makes it useful in studying the effects of dopamine in various biological processes.

Study of Immobility Episodes in Rats

One specific application of U-99194 maleate is in the study of immobility episodes in rats . By using this compound, researchers can better understand the behaviors associated with immobility in these animals.

Study of Yawning Frequency in Rats

U-99194 maleate has also been used to study the yawning frequency in rats . This can provide insights into the neurological processes involved in yawning.

Dopamine D3 Receptor Antagonist

U-99194 is a putative D3 antagonist with a 30-fold preference for the dopamine D3 vs. D2 receptor . This makes it a valuable tool in studying the role and function of D3 receptors in the brain.

Reversal of Hypothermia Induced by D3 Receptor Agonists

U-99194 has been shown to reverse hypothermia induced by the D3 receptor agonists (+)-7-OH-DPAT or (+)-PD 128907 . This suggests its potential use in studying and treating conditions related to body temperature regulation.

Mechanism of Action

Target of Action

U-99194 maleate is a potent and selective antagonist of the Dopamine D3 receptor . The D3 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system .

Mode of Action

As a D3 antagonist, U-99194 maleate binds to D3 receptors and blocks their activity . This prevents dopamine, a neurotransmitter, from binding to these receptors and triggering a response . The Ki values for U-99194 maleate are 160 nM for hD3, 2281 nM for D2, and >10000 nM for D4 receptors, respectively .

Biochemical Pathways

As a d3 receptor antagonist, it likely impacts pathways involving dopamine signaling . Dopamine plays a crucial role in several functions, including motor control, reward, and reinforcement, and the regulation of mood .

Pharmacokinetics

It is known to be soluble in water to 25 mm . This suggests that it could be administered orally and absorbed in the gastrointestinal tract.

Result of Action

The molecular and cellular effects of U-99194 maleate’s action are likely related to its antagonistic effect on D3 receptors. By blocking these receptors, it can modulate the effects of dopamine in the brain . The specific cellular effects can vary depending on the physiological context and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of U-99194 maleate can be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s solubility and stability . Additionally, the presence of other substances, such as food or other drugs, could potentially affect its absorption and overall pharmacokinetics .

properties

IUPAC Name |

(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIQDESGRQTFNN-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017389 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

U-99194 maleate | |

CAS RN |

234757-41-6 | |

| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

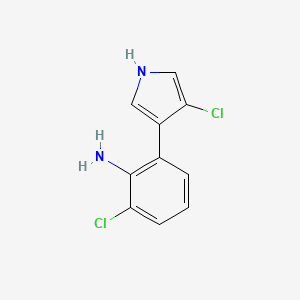

![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

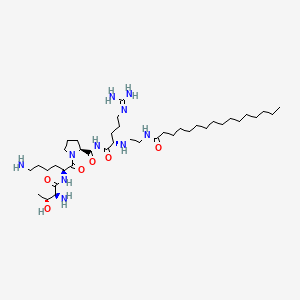

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)

![3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683286.png)